molecular formula C13H25NO2 B13231341 tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate

tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate

Cat. No.: B13231341
M. Wt: 227.34 g/mol
InChI Key: ZSZACOUMQUPYON-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C13H25NO2 It is a derivative of cyclohexane, featuring a tert-butyl group, an amino group, and two methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane derivatives, such as 1,3,4-trimethylcyclohexane.

    Functional Group Introduction: The tert-butyl group is introduced via alkylation reactions, while the amino group is introduced through amination reactions.

    Protection and Deprotection: tert-Butyl groups are often used as protecting groups for amines and carboxylic acids during synthesis. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted cyclohexane compounds.

Scientific Research Applications

tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylcyclohexane: Similar in structure but lacks the amino and carboxylate groups.

    1-tert-Butyl-1-methylcyclohexane: Similar but with only one methyl group.

    tert-Butyl 4-aminocyclohexane-1-carboxylate: Similar but with different substitution patterns.

Uniqueness

tert-Butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C13H25NO2/c1-9-6-7-13(14,8-10(9)2)11(15)16-12(3,4)5/h9-10H,6-8,14H2,1-5H3

InChI Key

ZSZACOUMQUPYON-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(C(=O)OC(C)(C)C)N

Origin of Product

United States

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